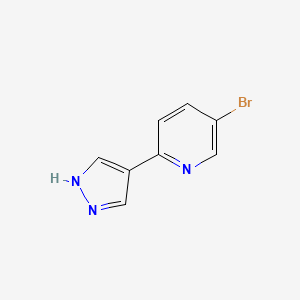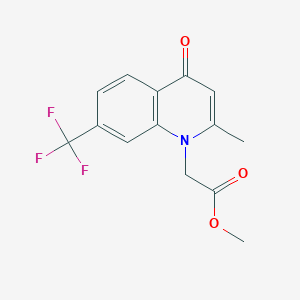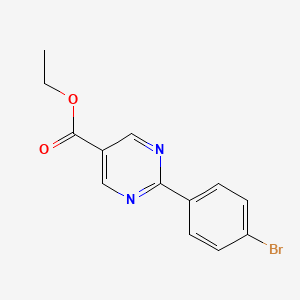
5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a butyl group at the nitrogen atom and a cyclopropyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with butyl halides, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The final step often involves the formation of the pyridine ring through cyclization reactions. These reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions, which are being explored for potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine
- 5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine
Uniqueness
Compared to similar compounds, 5-(1-Butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various research fields.
Eigenschaften
Molekularformel |
C17H27N3 |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
5-(1-butylpiperidin-2-yl)-N-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C17H27N3/c1-2-3-11-20-12-5-4-6-16(20)14-7-10-17(18-13-14)19-15-8-9-15/h7,10,13,15-16H,2-6,8-9,11-12H2,1H3,(H,18,19) |
InChI-Schlüssel |
OFMBPYTWFHKRAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCCC1C2=CN=C(C=C2)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




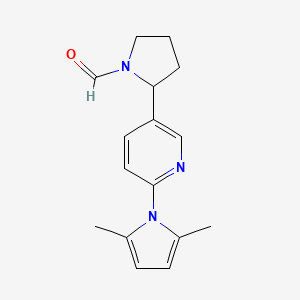
![4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine](/img/structure/B11806322.png)
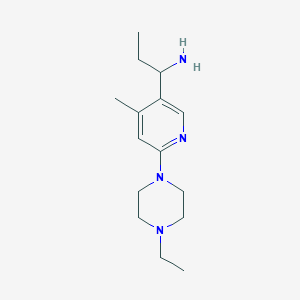

![3-Aminobenzo[b]thiophene 1,1-dioxide hydrochloride](/img/structure/B11806338.png)


![3-(4-Methoxybenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806346.png)
